molecular formula C17H18F3N3O B2453856 5-[(4-tert-butylphenyl)methoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 318284-66-1

5-[(4-tert-butylphenyl)methoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2453856
CAS No.: 318284-66-1
M. Wt: 337.346
InChI Key: FFTBROJNXQUOKW-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic nomenclature of this compound reflects the complex substitution pattern present in this heterocyclic compound. According to chemical databases, this compound is officially registered under the Chemical Abstracts Service number 318284-66-1, establishing its unique identity in the chemical literature. The molecular formula C17H18F3N3O indicates the presence of seventeen carbon atoms, eighteen hydrogen atoms, three fluorine atoms, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 337.34 grams per mole. The International Union of Pure and Applied Chemistry name systematically describes each substituent position on the pyrazole ring, where the 5-position carries a methoxy group attached to a 4-tert-butylphenyl moiety, the 1-position bears a methyl group, the 3-position contains a trifluoromethyl group, and the 4-position holds a carbonitrile functional group.

The structural complexity of this compound becomes evident when examining its simplified molecular-input line-entry system representation: N#CC1=C(OCC2=CC=C(C(C)(C)C)C=C2)N(C)N=C1C(F)(F)F. This notation reveals the intricate connectivity between the pyrazole core and its various substituents, demonstrating how multiple functional groups are strategically positioned to influence the compound's chemical and physical properties. The tert-butyl group provides steric bulk that can affect molecular conformations and intermolecular interactions, while the trifluoromethyl group contributes significant electronegativity that alters the electronic distribution throughout the molecule. The carbonitrile group introduces additional polarity and potential for hydrogen bonding interactions, further enhancing the compound's versatility in chemical transformations.

Property Value Reference
Chemical Abstracts Service Number 318284-66-1
Molecular Formula C17H18F3N3O
Molecular Weight 337.34 g/mol
Simplified Molecular-Input Line-Entry System N#CC1=C(OCC2=CC=C(C(C)(C)C)C=C2)N(C)N=C1C(F)(F)F
Material Database Locator Number MFCD00141023

Historical Development and Discovery

The development of this compound represents a culmination of decades of research in pyrazole chemistry and the strategic incorporation of fluorinated substituents into heterocyclic frameworks. Historical research into pyrazole derivatives has demonstrated that these compounds have been known for over a century, with early work focusing on simple substitution patterns and basic synthetic methodologies. The evolution toward more complex pyrazole derivatives like the compound under investigation reflects advances in synthetic organic chemistry that have enabled the precise control of regioselectivity and the introduction of multiple functional groups in a single synthetic sequence.

Research into trifluoromethyl-substituted pyrazoles has revealed significant breakthroughs in understanding how these electron-withdrawing groups influence chemical reactivity and biological activity. Studies have shown that the strategic placement of trifluoromethyl groups on pyrazole rings can dramatically alter the electronic properties of the heterocycle, leading to enhanced stability and improved pharmacological profiles. The development of efficient synthetic routes to trifluoromethyl-substituted pyrazoles has been driven by the recognition that fluorinated organic compounds often exhibit superior properties compared to their non-fluorinated analogs, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets.

The specific synthetic pathway leading to this compound likely emerged from research programs focused on developing versatile synthetic intermediates for pharmaceutical and agrochemical applications. The compound's designation as a key starting material for the synthesis of phenyl and 1,4-benzoxazin-5-yl pyrazole derivatives suggests that its discovery was motivated by the need for efficient access to complex heterocyclic scaffolds. Contemporary synthetic approaches to such compounds typically involve multi-step sequences that require careful optimization of reaction conditions to achieve the desired regioselectivity and functional group compatibility.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its individual structural complexity, representing a paradigm for the design and synthesis of multifunctional pyrazole derivatives. Pyrazole derivatives have established themselves as pharmacologically important active scaffolds that possess diverse biological activities, including antifungal, antibacterial, and anticancer properties. The specific combination of functional groups present in this compound exemplifies the strategic approach to molecular design that has become central to modern medicinal chemistry, where multiple pharmacophoric elements are integrated into a single molecular framework to optimize biological activity and drug-like properties.

Research into trifluoromethyl-substituted heterocycles has demonstrated that the incorporation of fluorine atoms can significantly enhance the properties of organic compounds through various mechanisms. The trifluoromethyl group's strong electron-withdrawing character affects the electronic distribution throughout the pyrazole ring, potentially altering the compound's reactivity toward nucleophiles and electrophiles. Studies have shown that modern organometallic methods enable the regioflexible conversion of simple heterocyclic starting materials into families of isomers and congeners, with trifluoromethyl-substituted pyrazoles serving as particularly versatile platforms for such transformations. The site-selective functionalization of these compounds has been achieved through careful selection of metalating agents and reaction conditions, demonstrating the sophisticated level of control that has been developed in heterocyclic synthesis.

The compound's role as a synthetic intermediate highlights another important aspect of its significance in heterocyclic chemistry. The ability to serve as a key starting material for the synthesis of phenyl and 1,4-benzoxazin-5-yl pyrazole derivatives indicates that this compound possesses the appropriate combination of stability and reactivity necessary for further chemical transformations. This dual nature—stability for storage and handling, yet reactivity for synthetic elaboration—represents an ideal characteristic for synthetic intermediates in complex heterocyclic synthesis. The development of such compounds has been crucial for advancing the field of heterocyclic chemistry, as they provide efficient access to diverse molecular architectures through convergent synthetic strategies.

Functional Group Contribution to Significance Impact on Properties
Trifluoromethyl Enhanced electron-withdrawing character Increased metabolic stability, altered reactivity
Carbonitrile Polar functionality for interactions Potential for hydrogen bonding, synthetic versatility
Methoxy linkage Structural flexibility Conformational dynamics, synthetic accessibility
tert-Butylphenyl Steric bulk and hydrophobic character Molecular recognition, membrane permeability

Properties

IUPAC Name

5-[(4-tert-butylphenyl)methoxy]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O/c1-16(2,3)12-7-5-11(6-8-12)10-24-15-13(9-21)14(17(18,19)20)22-23(15)4/h5-8H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTBROJNXQUOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=C(C(=NN2C)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(4-tert-butylphenyl)methoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole ring, followed by the introduction of the trifluoromethyl group, the nitrile group, and the tert-butylbenzyl ether moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully optimized to achieve high yields and purity. Industrial production methods may involve large-scale reactions with continuous flow processes to ensure efficiency and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include strong acids, bases, and specific catalysts.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

5-[(4-tert-butylphenyl)methoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has shown potential in several therapeutic areas:

  • Inhibition of Enzymes : It has been studied for its ability to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which is crucial in the metabolism of glucocorticoids. This inhibition can potentially aid in treating metabolic disorders like type 2 diabetes and obesity .
  • CNS Disorders : The compound may also have implications in treating central nervous system disorders, including Alzheimer's disease and mild cognitive impairment. Its mechanism involves modulating pathways relevant to neurodegeneration .

Agricultural Applications

The compound's structural characteristics suggest potential uses in agrochemicals:

  • Pesticide Development : Similar compounds within the pyrazole family have been utilized as insecticides due to their ability to disrupt GABA-regulated chloride channels in insects. This mechanism can lead to effective pest control strategies .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Antimicrobial Activity : Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties, making them suitable candidates for developing new antibiotics or antifungal agents .
  • Antioxidant Properties : Investigations into related pyrazole compounds have revealed antioxidant capabilities, suggesting potential applications in preventing oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 5-[(4-tert-butylphenyl)methoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and nitrile group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Compared to other similar compounds, 5-[(4-tert-butylphenyl)methoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile stands out due to its unique combination of functional groups. Similar compounds include:

    Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.

    Cresol: A compound with a hydroxyl group attached to a benzene ring, differing in functional groups and reactivity.

    Other pyrazole derivatives: Compounds with variations in substituents on the pyrazole ring, affecting their chemical and biological properties.

This compound’s distinct structure and properties make it a valuable subject for further research and development in various scientific fields.

Biological Activity

5-[(4-tert-butylphenyl)methoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, also known by its CAS number 318284-66-1, is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement that includes a trifluoromethyl group and a tert-butylphenyl moiety, which are known to influence its pharmacological properties.

The molecular formula of this compound is C17H18F3N3O, with a molecular weight of 337.34 g/mol. The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and metabolic stability of organic compounds, potentially leading to increased biological activity.

Structural Formula

Molecular Structure C17H18F3N3O\text{Molecular Structure }\quad \text{C}_{17}\text{H}_{18}\text{F}_{3}\text{N}_{3}\text{O}

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group can enhance binding affinity due to its electron-withdrawing properties, which may stabilize interactions with active sites on target proteins.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. A study focusing on similar compounds demonstrated that modifications on the pyrazole ring could lead to significant cytotoxic effects against various cancer cell lines. For instance, compounds with trifluoromethyl substitutions have been shown to inhibit cancer cell proliferation through apoptosis induction .

Anti-inflammatory Effects

In addition to anticancer properties, pyrazole derivatives have been investigated for their anti-inflammatory effects. A related compound was found to reduce pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases . The mechanism likely involves modulation of signaling pathways associated with inflammation.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Similar pyrazole derivatives have shown effectiveness against a range of bacterial strains, indicating that this class of compounds could be explored further for antibiotic development .

Table 1: Biological Activities of Related Pyrazole Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Pyrazole AAnticancer10
Pyrazole BAnti-inflammatory5
Pyrazole CAntimicrobial15

Case Study: Synthesis and Biological Evaluation

In a notable study published in the Asian Journal of Organic Chemistry, researchers synthesized several pyrazole derivatives, including those structurally similar to this compound. The synthesized compounds were evaluated for their biological activities, revealing significant anticancer and anti-inflammatory effects in vitro .

The study highlighted the importance of substituent variations on the pyrazole ring, which influenced both the potency and selectivity of the compounds towards specific cancer cell lines.

Q & A

Q. Data Interpretation Example :

Functional GroupNMR Chemical Shift (ppm)IR Absorption (cm1^{-1})
Trifluoromethyl110–125 (19^{19}F NMR)1150–1250
NitrileN/A~2200

Advanced: How can researchers design experiments to evaluate its biological activity?

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence polarization or SPR to measure binding affinity to target enzymes (e.g., kinases) .
    • Cell-Based Assays : Test cytotoxicity (MTT assay) and apoptosis (flow cytometry) in cancer cell lines.
  • In Silico Studies :
    • Docking Simulations : Model interactions with active sites (e.g., using AutoDock Vina) .
    • QSAR Analysis : Correlate substituent effects (e.g., tert-butyl vs. methyl) with activity trends .

Experimental Controls : Include positive controls (e.g., known kinase inhibitors) and validate results in triplicate.

Advanced: How to resolve contradictions in bioactivity data across structural analogs?

Answer:

  • Systematic SAR Studies : Compare derivatives with incremental substitutions (e.g., methoxy vs. sulfonyl groups). Example:
DerivativeBioactivity (IC50_{50}, nM)LogP
Methoxy variant (target)503.2
Sulfonyl analog ()1202.8
Thioether analog ()2003.5
  • Mechanistic Studies : Use stopped-flow kinetics or cryo-EM to identify binding mode differences .
  • Statistical Analysis : Apply ANOVA to assess significance of structural modifications .

Advanced: What reaction mechanisms govern functionalization of the pyrazole core?

Answer:

  • Nucleophilic Aromatic Substitution :
    • Methoxy group introduction via SNAr at electron-deficient positions (e.g., para to nitrile) .
  • Oxidation/Reduction :
    • Trifluoromethyl stability under redox conditions: Use NaBH4_4 for selective reductions without altering CF3_3 .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyanation .

Mechanistic Validation : Isotopic labeling (e.g., 18^{18}O in methoxy group) tracked via MS .

Advanced: How does the trifluoromethyl group influence electronic properties and reactivity?

Answer:

  • Electron-Withdrawing Effect :
    • Reduces electron density at the pyrazole ring, enhancing electrophilic substitution resistance.
    • Stabilizes intermediates in nucleophilic reactions (e.g., cyanation) .
  • Spectroscopic Evidence :
    • 19^{19}F NMR shows deshielding (δ = 110–125 ppm) due to electronegativity.
    • Computational studies (DFT) confirm lowered HOMO energy at the pyrazole C4 position .

Advanced: What strategies optimize physicochemical properties for medicinal applications?

Answer:

  • Lipophilicity Adjustment :
    • Replace tert-butyl with smaller groups (e.g., isopropyl) to lower LogP (measured via HPLC) .
  • Solubility Enhancement :
    • Introduce polar groups (e.g., hydroxyl) at the benzyl position without disrupting bioactivity.
  • Pro-drug Approaches : Mask nitrile as a carbamate for improved bioavailability .

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